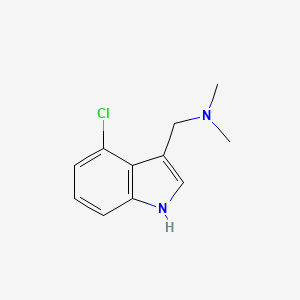
Piperazine-1,4-dicarbonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine-1,4-dicarbonyl Chloride is an organic compound that features a piperazine ring substituted with two chlorocarbonyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperazine-1,4-dicarbonyl Chloride can be synthesized through the reaction of piperazine with phosgene in a medium of methylene chloride and water under controlled conditions . The reaction typically involves the use of piperazine hexahydrate and phosgene, with methylene chloride serving as the solvent and water as the medium to facilitate the reaction.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of phosgene, a highly toxic and reactive compound, necessitates the implementation of safety measures and specialized equipment.
Chemical Reactions Analysis
Types of Reactions
Piperazine-1,4-dicarbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of piperazine and carbon dioxide.
Condensation Reactions: It can participate in condensation reactions with amines to form urea derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Condensation Conditions: Condensation reactions are often carried out in the presence of catalysts such as acids or bases.
Major Products Formed
Substitution Products: Various substituted piperazine derivatives.
Hydrolysis Products: Piperazine and carbon dioxide.
Condensation Products: Urea derivatives.
Scientific Research Applications
Piperazine-1,4-dicarbonyl Chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperazine cores.
Materials Science: The compound is utilized in the production of polymers and other materials with specific properties.
Biological Research: It serves as a reagent in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is employed in the manufacture of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazine-1,4-dicarbonyl Chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorocarbonyl groups are highly reactive, making the compound suitable for use in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(acryloyl)piperazine: Similar in structure but with acryloyl groups instead of chlorocarbonyl groups.
1,4-Di(bromoacetyl)piperazine: Features bromoacetyl groups instead of chlorocarbonyl groups.
1,4-Bis(ethoxycarbonyl)piperazine: Contains ethoxycarbonyl groups instead of chlorocarbonyl groups.
Uniqueness
Piperazine-1,4-dicarbonyl Chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of chlorocarbonyl groups allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of various compounds.
Properties
Molecular Formula |
C6H8Cl2N2O2 |
|---|---|
Molecular Weight |
211.04 g/mol |
IUPAC Name |
piperazine-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C6H8Cl2N2O2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2 |
InChI Key |
PCABKZLAPFXTND-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)Cl)C(=O)Cl |
Canonical SMILES |
C1CN(CCN1C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[(Trimethylsiloxy)methylene]-2-pentene](/img/structure/B1639929.png)

